

PSI-697 concentration for neutrophil adhesion inhibition

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Compound Focus: Psi-697

CAS No.: 851546-61-7

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PSI-697 Application & Dosing Guide

The following table consolidates the concentrations and doses of **PSI-697** used in various experimental models to achieve inhibition of P-selectin-mediated interactions.

Model / Assay Type	PSI-697 Concentration / Dose	Key Findings / Effect	Citation
Cholestatic Liver Injury (Mouse, <i>in vivo</i>)	10 mg/kg (oral gavage)	Reduced neutrophil recruitment and alleviated liver injury.	[1]
Venous Thrombosis (Rat, <i>in vivo</i>)	30 mg/kg (oral gavage, daily)	Decreased vein wall stiffness and intimal thickness; superior to low-molecular-weight heparin in some parameters.	[2]
Static Cell Adhesion Assay (<i>in vitro</i>)	IC ₅₀ = 12.3 µM	Inhibited the binding of activated platelets to human neutrophils.	[3]

Model / Assay Type	PSI-697 Concentration / Dose	Key Findings / Effect	Citation
Acute Surgical Inflammation (Rat, <i>in vivo</i>)	30 mg/kg (oral)	Reduced leukocyte rolling and adhesion in surgically prepared muscle tissue.	[3]

Detailed Experimental Context & Protocols

To help you effectively apply this information in your research, here are the detailed methodologies and contexts for the key studies cited.

In Vitro Static Cell Adhesion Assay [3]

This protocol is used to quantify the inhibition of platelet-neutrophil interactions.

- Cell Preparation:** Human neutrophils are isolated from whole blood. Human platelets are isolated and activated with thrombin.
- Inhibitor Pre-treatment:** The isolated neutrophils are pre-incubated with varying concentrations of **PSI-697** (the study tested a range from 0.1 μM to 100 μM) for 10 minutes.
- Assay Execution:** The pre-treated neutrophils are added to the activated platelets and allowed to adhere under static conditions.
- Quantification:** Non-adherent cells are washed away, and adherent neutrophils are quantified. The IC_{50} (the concentration that provides 50% inhibition) is calculated from the dose-response curve, which was found to be **12.3 μM** .

In Vivo Rodent Models [2] [1]

These models demonstrate the efficacy of **PSI-697** in living organisms with complex inflammatory and thrombotic processes.

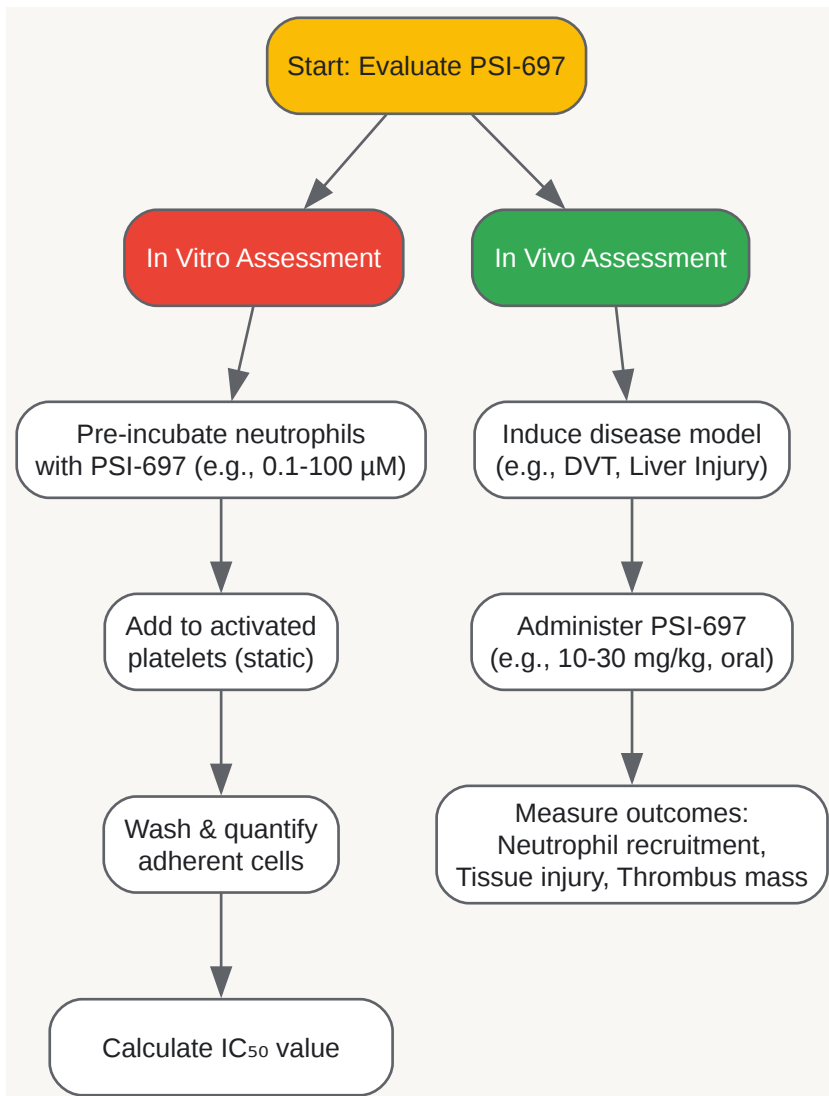
- Cholestatic Liver Injury Model [1]:** Mice with bile duct ligation (BDL)-induced liver injury were treated with **PSI-697** at **10 mg/kg** via oral gavage. This treatment significantly reduced the recruitment of neutrophils to the liver and ameliorated measures of liver injury.

- **Venous Thrombosis & Inflammation Models [2] [3]:**

- In a rat model of deep vein thrombosis (DVT), a dose of **30 mg/kg** administered daily via oral gavage reduced subsequent vein wall injury and inflammation, without affecting thrombus size [2].
- In a rat acute surgical inflammation model, a single **30 mg/kg** oral dose of **PSI-697** effectively reduced leukocyte rolling and adhesion as observed by intravital microscopy [3].

Experimental Workflow Visualization

The diagram below outlines a general workflow for evaluating **PSI-697** in both in vitro and in vivo settings, based on the cited methodologies.



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Key Technical Notes for Your Research

- **Potency Consideration:** Be aware that **PSI-697** is a **small-molecule inhibitor** with micromolar-range IC_{50} in vitro [3]. This is less potent than nanomolar-affinity biologics like glycopeptide analogues (e.g., GSNP-6) [4]. Your experimental system may require correspondingly higher concentrations than antibody-based tools.
- **Dosing Regimen:** The in vivo studies consistently used **once-daily oral administration** [2] [1], which is a practical and relevant route for many therapeutic development projects.
- **Mechanistic Insight:** **PSI-697** functions by directly inhibiting the interaction between P-selectin and its primary ligand, PSGL-1, thereby disrupting the initial capture and rolling of leukocytes (like neutrophils) on the endothelium [3].

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